molecular formula C15H10N4 B13726817 9-(1,3,5-Triazin-2-yl)-9H-carbazole

9-(1,3,5-Triazin-2-yl)-9H-carbazole

Cat. No.: B13726817
M. Wt: 246.27 g/mol
InChI Key: XAILXJAVXFVNHK-UHFFFAOYSA-N
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Description

9-(1,3,5-Triazin-2-yl)-9H-carbazole is a carbazole-triazine hybrid compound characterized by a carbazole donor linked to a 1,3,5-triazine acceptor. This structure enables intramolecular charge transfer (ICT), making it highly relevant in optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) . Synthesized via nucleophilic substitution between carbazole derivatives and cyanuric chloride or its analogs (e.g., 4,6-diphenyl-1,3,5-triazine), the compound exhibits intense blue fluorescence in solution and solid states . Key properties include high thermal stability (decomposition temperatures >300°C) and balanced HOMO-LUMO energy levels (~5.8–6.0 eV and ~2.8–3.0 eV, respectively), which facilitate efficient hole and electron transport in OLED devices .

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

9-(1,3,5-triazin-2-yl)carbazole

InChI

InChI=1S/C15H10N4/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)19(13)15-17-9-16-10-18-15/h1-10H

InChI Key

XAILXJAVXFVNHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3,5-Triazin-2-yl)-9H-carbazole typically involves the reaction of carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through the substitution of one of the chlorine atoms in cyanuric chloride by the nitrogen atom of carbazole, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(1,3,5-Triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of 9-(1,3,5-Triazin-2-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in diseases like Alzheimer’s .

Comparison with Similar Compounds

Table 1: Key Structural and Photophysical Parameters

Compound Name Molecular Formula HOMO (eV) LUMO (eV) Td (°C) λem (nm) Reference
9-(4,6-Diphenyl-Triazin-2-yl)-9H-carbazole (CTRZ) C33H22N4 5.88 2.86 387 449 (Phosphorescence)
3-(Dibenzo[b,d]thienyl)-CTRZ (BTTC) C39H24N4S 5.70 2.90 412 516 (EL)
DCzTRZ C45H29N5 5.88 2.86 395 472 (EL)
Cz–Ph–TRZ C33H22N4 6.10 3.10 365 520 (PL)
9-(4,6-Dichloro-Triazin-2-yl)-9H-carbazole C15H9Cl2N4 N/A N/A 280 Blue (Solid)

Key Observations:

Substituent Effects :

  • Phenyl vs. Heterocyclic Groups : BTTC, which incorporates a dibenzothiophene moiety, shows a red-shifted electroluminescence (516 nm) compared to phenyl-substituted CTRZ (449 nm) due to enhanced conjugation .
  • Chlorine Substitution : The dichloro derivative () exhibits blue fluorescence in the solid state but lacks device efficiency data, limiting its practical utility .

Thermal Stability :
BTTC demonstrates the highest thermal decomposition temperature (412°C), attributed to the rigid dibenzothiophene structure, whereas Cz–Ph–TRZ shows lower stability (365°C) due to less steric hindrance .

HOMO-LUMO Tuning :
DCzTRZ and CTRZ share identical HOMO-LUMO levels, but DCzTRZ’s dual carbazole units improve charge balance in devices, achieving a higher external quantum efficiency (EQE) of 21.9% in green phosphorescent OLEDs (PhOLEDs) .

Device Performance

Table 2: OLED Performance Metrics

Compound Device Type Current Efficiency (cd/A) EQE (%) Brightness (cd/m²) Reference
BTTC Green PhOLED 69.3 21.9 >1000
DCzTRZ Blue TADF-OLED 54.2 (Power Efficiency) 18.8 11,957
Cz–Ph–TRZ Green PtN7N OLED N/A N/A N/A
mCz-TRZ TADF-OLED 25.1 12.5 800

Key Findings:

BTTC Superiority : BTTC achieves a record current efficiency of 69.3 cd/A in green PhOLEDs, outperforming CTRZ derivatives due to its lower efficiency roll-off (<10% at 1000 cd/m²) .

Role of Triazine Position : Meta-substituted triazine (mCTRZ) in shows broader charge recombination zones than para-substituted analogs, but para-substitution (e.g., DCzTRZ) enhances thermal stability and device longevity .

Exciplex Formation : Cz–Ph–TRZ forms exciplexes with PtN7N emitters, red-shifting emission spectra by 30 nm compared to pyrimidine-based hosts, which is critical for color tuning .

Challenges and Contradictions

Inconsistent Data : Early studies on CTRZ analogs reported conflicting HOMO-LUMO values (±0.2 eV), resolved through systematic TD-DFT analyses using hybrid functionals like B3LYP .

Solid vs. Solution Emission : The 9-(4,6-dimethyl-triazin-2-yl) variant () emits blue light in the solid state but yellow-green in solution due to conformational flexibility, complicating its application in thin-film devices .

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